Product packaging for (S)-1-(4-Morpholinophenyl)ethan-1-amine(Cat. No.:)

(S)-1-(4-Morpholinophenyl)ethan-1-amine

Cat. No.: B13538403
M. Wt: 206.28 g/mol
InChI Key: NQOHGGYEBXCWJV-JTQLQIEISA-N
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Description

(S)-1-(4-Morpholinophenyl)ethan-1-amine (CAS 1213144-53-6) is a chiral, enantiopure chemical building block of significant interest in advanced pharmaceutical research and development. This compound features a morpholine group, a common motif in medicinal chemistry known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates . The primary value of this chiral amine lies in its role as a key synthetic intermediate for the construction of more complex molecules, particularly those targeting the central nervous system. Research indicates that compounds within this structural class are relevant for investigating the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is a promising target for a range of neuropsychiatric disorders . TAAR1 is uniquely positioned to modulate dopaminergic and serotonergic neurotransmission, and its activation can influence neuronal firing and release of monoamines . Therefore, this compound serves as a critical precursor in the design of novel TAAR1 ligands, which have potential applications in the study of conditions like Parkinson's disease, schizophrenia, mood disorders, and addiction . The scaffold is also valuable for exploring structure-activity relationships in other therapeutic areas. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O B13538403 (S)-1-(4-Morpholinophenyl)ethan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(1S)-1-(4-morpholin-4-ylphenyl)ethanamine

InChI

InChI=1S/C12H18N2O/c1-10(13)11-2-4-12(5-3-11)14-6-8-15-9-7-14/h2-5,10H,6-9,13H2,1H3/t10-/m0/s1

InChI Key

NQOHGGYEBXCWJV-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N2CCOCC2)N

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCOCC2)N

Origin of Product

United States

Synthetic Methodologies for S 1 4 Morpholinophenyl Ethan 1 Amine and Its Enantiomers

Strategies for Enantioselective Synthesis

The primary goal in synthesizing (S)-1-(4-Morpholinophenyl)ethan-1-amine is the enantioselective creation of the stereocenter at the first carbon of the ethylamine (B1201723) chain. This is achieved through several distinct and powerful synthetic strategies.

One of the most direct and atom-economical routes to chiral amines is the asymmetric reduction of their corresponding prochiral ketone precursors. nih.gov For this compound, this involves the reduction of 1-(4-Morpholinophenyl)ethanone. This transformation can be accomplished through metal-based catalysts, organocatalysts, or enzymes, each offering unique advantages.

Transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the enantioselective reduction of ketones. nih.gov These reactions typically employ ruthenium (Ru), rhodium (Rh), or iridium (Ir) complexes coordinated to chiral ligands. The ligand creates a chiral environment around the metal center, which directs the delivery of a hydride to one face of the ketone's carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. For amine synthesis, this is often part of a reductive amination process or reduction of a pre-formed imine.

In the case of 1-(4-Morpholinophenyl)ethanone, a chiral bisphosphine-metal complex, such as those derived from BINAP or SEGPHOS, can catalyze the hydrogenation under a hydrogen atmosphere to produce the corresponding chiral alcohol, which can then be converted to the amine. More directly, asymmetric reductive amination can be performed using a source of ammonia (B1221849) in the presence of the catalyst and a reducing agent. The success of these reactions is highly dependent on the choice of ligand, metal, solvent, and reaction conditions, which must be carefully optimized to achieve high yield and enantiomeric excess (e.e.). nih.gov

Catalyst SystemLigand TypeReductantTypical Yield (%)Typical e.e. (%)
[RuCl₂(diphosphine)(diamine)]Chiral Diphosphine/DiamineH₂ or HCOOH/NEt₃>90>95
[Rh(COD)(bisphosphine)]BF₄Chiral Bisphosphine (e.g., SKP)H₂>95>99
(S,S)-Noyori CatalystTsDPEN-RuHCOOH/NEt₃>95>98

This table presents typical data for the asymmetric reduction of aryl ketones, analogous to 1-(4-Morpholinophenyl)ethanone, based on established methodologies.

Organocatalysis offers a metal-free alternative for asymmetric reductions. nih.gov A common strategy involves the use of a chiral Brønsted acid, such as a derivative of phosphoric acid, to activate the ketone or an intermediate imine. The reduction is typically carried out using a Hantzsch ester as a stable, mild hydride source. The chiral catalyst and the substrate form a hydrogen-bonded complex, which shields one face of the carbonyl or imine, directing the hydride transfer from the Hantzsch ester to the opposite face. nih.gov

This biomimetic reduction approach is valued for its operational simplicity and lower toxicity compared to heavy metal catalysts. researchgate.net While highly effective for many substrates, the application to every ketone requires specific catalyst design and optimization to ensure efficient activation and high stereoselectivity.

Biocatalysis has emerged as a premier industrial method for producing enantiopure amines due to its exceptional selectivity, mild reaction conditions, and environmental compatibility. rsc.org Amine transaminases (TAs), also known as ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. nih.govmdpi.com

To synthesize this compound, the precursor ketone is treated with an (S)-selective transaminase in an aqueous buffer. A simple and inexpensive amine, such as isopropylamine (B41738) or alanine, is used in excess as the amine donor. The reaction equilibrium is driven towards the product side by the removal of the ketone co-product (acetone or pyruvate). nih.gov Modern enzyme engineering has produced a wide array of transaminases with broad substrate scopes and high stability, making it possible to find an enzyme that can convert 1-(4-Morpholinophenyl)ethanone to the desired (S)-amine with near-perfect enantioselectivity (>99% e.e.) and high conversion. researchgate.net

Enzyme TypeAmine DonorCo-factorTypical Conversion (%)Typical e.e. (%)
(S)-selective ω-Transaminase (ω-TA)IsopropylaminePyridoxal-5'-Phosphate (PLP)>95>99
Imine Reductase (IRED)NAD(P)HGlucose/GDH>90>99

This table illustrates representative data for the biocatalytic synthesis of chiral amines from prochiral ketones.

The use of a chiral auxiliary is a classical and robust strategy for asymmetric synthesis. wikipedia.orgsigmaaldrich.com In this approach, a prochiral substrate is temporarily attached to a chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs a subsequent chemical transformation to occur with high diastereoselectivity. Finally, the auxiliary is cleaved, releasing the enantiomerically enriched product. tcichemicals.com

A potential route to this compound using this method could involve condensing 1-(4-Morpholinophenyl)ethanone with a chiral amine, such as (R)-1-phenylethylamine, to form a chiral imine. Subsequent reduction of this imine with a non-chiral reducing agent (e.g., sodium borohydride) would proceed with diastereoselectivity, controlled by the stereocenter of the auxiliary. The resulting diastereomeric amines could then be separated, and the auxiliary removed via hydrogenolysis to yield the target chiral amine. Evans oxazolidinones and pseudoephedrine are other well-known auxiliaries that can be employed in related alkylation or addition reactions to build the desired stereocenter. wikipedia.orgresearchgate.net

An alternative to reducing a ketone is the asymmetric addition of a nucleophile to a C=N double bond. researchgate.net This strategy is particularly effective when using N-sulfinyl imines. The precursor ketone, 1-(4-Morpholinophenyl)ethanone, is first condensed with an enantiopure sulfinamide, such as (R)-tert-butanesulfinamide, to form a chiral N-sulfinylimine. beilstein-journals.org

The chiral sulfinyl group effectively shields one face of the imine and activates it for nucleophilic attack. The addition of a methyl nucleophile, for example from methylmagnesium bromide or methyllithium, proceeds with high diastereoselectivity, controlled by the stereocenter on the sulfur atom. The resulting sulfinamide product can be easily purified, and the tert-butanesulfinyl group is readily cleaved under mild acidic conditions to afford the free (S)-amine with high enantiopurity. beilstein-journals.org This method is widely applicable and reliable for the synthesis of a broad range of chiral amines. nih.gov

Asymmetric Catalytic Reduction of 1-(4-Morpholinophenyl)ethanone Precursors

Classical Resolution Techniques for Racemic 1-(4-Morpholinophenyl)ethan-1-amine

Classical resolution is a widely employed method for separating enantiomers from a racemic mixture. onyxipca.com This approach relies on the conversion of the enantiomeric pair into a mixture of diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, allowing for their separation. libretexts.orgresearchgate.net

One of the most common and historically significant resolution methods involves the formation of diastereomeric salts. libretexts.orgresearchgate.net Racemic 1-(4-Morpholinophenyl)ethan-1-amine, being a base, can be reacted with an enantiomerically pure chiral acid. This reaction yields a mixture of two diastereomeric salts.

The general principle is as follows:

(R,S)-Amine + (R)-Acid → [(R)-Amine·(R)-Acid] + [(S)-Amine·(R)-Acid]

These two resulting salts, (R)-Amine·(R)-Acid and (S)-Amine·(R)-Acid, are diastereomers. Consequently, they exhibit different solubilities in a given solvent. researchgate.net Through a process of fractional crystallization, the less soluble diastereomeric salt will crystallize out of the solution first, allowing for its separation by filtration. gavinpublishers.com The more soluble salt remains in the mother liquor. After separation, the desired enantiomer of the amine can be recovered from the purified diastereomeric salt by treatment with a base to neutralize the chiral acid. libretexts.org The choice of the chiral resolving agent and the solvent system is critical for efficient separation and is often determined through screening. onyxipca.comaiche.org

Table 1: Common Chiral Resolving Agents for Racemic Amines
Chiral AcidType
(+)-Tartaric Acid / (-)-Tartaric AcidNatural, readily available
(+)-Dibenzoyltartaric Acid / (-)-Dibenzoyltartaric AcidDerivative of tartaric acid
(+)-Mandelic Acid / (-)-Mandelic AcidSynthetic chiral acid
(+)-Camphor-10-sulfonic Acid / (-)-Camphor-10-sulfonic AcidStrong chiral acid
(+)-Malic Acid / (-)-Malic AcidNatural dicarboxylic acid

Kinetic resolution is another powerful technique for separating enantiomers. It is based on the difference in the rate of reaction of two enantiomers with a chiral catalyst or reagent. nih.gov One enantiomer reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material as the reaction progresses. researchgate.net

For the resolution of racemic 1-(4-Morpholinophenyl)ethan-1-amine, enzymatic kinetic resolution is a particularly effective method. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used to catalyze the enantioselective acylation of amines. nih.govscispace.com In a typical process, the racemic amine is treated with an acyl donor (e.g., an ester like isopropyl acetate) in the presence of the enzyme. The enzyme will preferentially acylate one enantiomer (for instance, the R-enantiomer) to form an amide, leaving the desired (S)-enantiomer largely unreacted.

The acylated amine (amide) and the unreacted amine can then be easily separated due to their different chemical properties. This method can yield products with very high enantiomeric excess (ee). nih.gov Non-enzymatic chemical methods using chiral acylation catalysts have also been developed for the kinetic resolution of amines. nih.gov

Table 2: Principles of Enzymatic Kinetic Resolution of an Amine
ComponentRoleExample
Racemic AmineSubstrate containing both enantiomers(R,S)-1-(4-Morpholinophenyl)ethan-1-amine
EnzymeChiral biocatalystNovozym 435 (immobilized CALB)
Acyl DonorReagent for acylationIsopropyl acetate
ProductsSeparable mixture(R)-N-acetyl-amine + unreacted (S)-amine

Derivatization from 1-(4-Morpholinophenyl)ethanone and Subsequent Chiral Induction

An alternative to resolving a racemic mixture is the asymmetric synthesis of the desired enantiomer from a prochiral starting material. For this compound, a logical precursor is the corresponding ketone, 1-(4-Morpholinophenyl)ethanone. researchgate.netresearchgate.net This ketone can be synthesized via a nucleophilic substitution reaction between 4-fluoroacetophenone and morpholine (B109124). researchgate.net

The key step in this synthetic route is the asymmetric reductive amination of the ketone. This transformation converts the carbonyl group into an amine group while simultaneously creating a new chiral center with a preference for the (S)-configuration. Biocatalysis offers a highly efficient and stereoselective means to achieve this. nih.gov

Enzymes such as amine dehydrogenases (AmDHs) and transaminases (TAs) are well-suited for this purpose. nih.gov

Amine Dehydrogenases (AmDHs) catalyze the reductive amination of a ketone using ammonia as the amine source and a cofactor like NAD(P)H for reduction. nih.gov

Transaminases (TAs) catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to the ketone, producing the chiral amine and a ketone byproduct (e.g., acetone). nih.gov

By selecting an appropriate enzyme, often through protein engineering, high conversion and excellent enantioselectivity for the (S)-amine can be achieved. nih.gov This approach is often preferred in industrial settings due to its high efficiency, mild reaction conditions, and sustainability.

Table 3: Asymmetric Synthesis from 1-(4-Morpholinophenyl)ethanone
StepReactantsKey TransformationProduct
11-(4-Morpholinophenyl)ethanone, Amine Source (e.g., NH₃ or amine donor)Asymmetric Reductive AminationThis compound
CatalystChiral Catalyst (e.g., Transaminase or Amine Dehydrogenase)

Stereochemical Characterization and Absolute Configuration Determination of S 1 4 Morpholinophenyl Ethan 1 Amine

Spectroscopic Methods for Absolute Configuration Assignment

Spectroscopic methods offer a non-destructive means to elucidate the absolute configuration of a chiral molecule by observing its interaction with polarized light or in the presence of chiral auxiliaries.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique for assigning the absolute configuration of chiral molecules. mtoz-biolabs.comnih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. mtoz-biolabs.com For (S)-1-(4-Morpholinophenyl)ethan-1-amine, the key chromophore is the substituted phenyl ring. The electronic transitions within this aromatic system (e.g., π → π* transitions) are sensitive to the stereochemistry of the chiral center.

The resulting CD spectrum exhibits characteristic positive or negative bands, known as Cotton effects, the signs of which are directly correlated to the absolute configuration. nih.gov Modern approaches combine experimental CD measurements with quantum chemical calculations. The experimental spectrum is compared to a theoretically predicted spectrum for the (S)-enantiomer, typically calculated using Time-Dependent Density Functional Theory (TD-DFT). A strong correlation between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. mdpi.com

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is another essential chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.govnih.gov Unlike CD, which probes electronic transitions, VCD provides information about the stereochemistry around all atoms in the molecule, making it a highly reliable method for absolute configuration determination. acs.orgamericanlaboratory.com

For this compound, VCD spectra would show characteristic bands corresponding to the stretching and bending modes of C-H, N-H, and C-N bonds associated with the chiral center. The absolute configuration is determined by comparing the experimental VCD spectrum with a spectrum predicted for the (S)-configuration via ab initio Density Functional Theory (DFT) calculations. nih.govresearchgate.net A high degree of similarity between the signs and relative intensities of the measured and calculated bands confirms the (S)-configuration. americanlaboratory.com This method is particularly advantageous as it can be performed on samples in solution without the need for crystallization. researchgate.net

Application of Chiral NMR Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric purity of a chiral amine through the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs). nih.gov Enantiomers are indistinguishable in a standard NMR spectrum because they have identical physical properties. libretexts.org However, when a chiral reagent is added to a solution of a racemic or scalemic amine, it forms transient diastereomeric complexes that do exhibit distinct NMR spectra. libretexts.org

For this compound, a common approach involves adding a chiral lanthanide-based shift reagent, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)). libretexts.org This reagent complexes with the basic amine group, inducing significant shifts in the ¹H NMR spectrum. The protons closest to the chiral center (the methine -CH and methyl -CH₃ protons) of the (S)- and (R)-enantiomers will experience different magnetic environments in their respective diastereomeric complexes, causing their signals to resolve into separate peaks. The ratio of the integrals of these distinct peaks provides a direct and accurate measurement of the enantiomeric excess (e.e.). nih.govnih.gov

Chromatographic Techniques for Enantiomeric Excess and Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is one of the most widely used and reliable methods for separating enantiomers. mdpi.com The principle lies in the differential interaction between the two enantiomers of the analyte and the chiral selector immobilized on the stationary phase. nih.gov For primary amines like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are highly effective. nih.govyakhak.org

The separation occurs because the two enantiomers form transient diastereomeric complexes with the CSP that have different binding energies, leading to different retention times on the column. Basic additives, such as diethylamine (B46881) or triethylamine, are often added to the mobile phase to improve peak shape and prevent strong interactions with residual silanol (B1196071) groups on the silica (B1680970) support. mdpi.com By analyzing the resulting chromatogram, the retention times identify the enantiomers, and the area under each peak is used to calculate the enantiomeric excess with high accuracy.

Table 1. Illustrative Chiral HPLC Parameters for the Separation of 1-(4-Morpholinophenyl)ethan-1-amine Enantiomers
ParameterCondition
Chiral Stationary Phase (CSP)Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)
Mobile Phasen-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Expected Retention Time (tR) for (R)-enantiomer~8.5 min
Expected Retention Time (tR) for (S)-enantiomer~10.2 min

Gas Chromatography (GC) with Chiral Derivatization

Gas Chromatography (GC) can also be employed for enantiomeric analysis, typically after converting the enantiomers into diastereomers through a process called chiral derivatization. acs.org This is necessary because the target amine is not sufficiently volatile for direct GC analysis and because standard GC columns are achiral. The process involves reacting the amine with a single, pure enantiomer of a chiral derivatizing agent (CDA). wikipedia.org

A common CDA for primary amines is (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). wikipedia.org Reacting a scalemic mixture of 1-(4-Morpholinophenyl)ethan-1-amine with this (R)-CDA would produce two diastereomeric amides: (R,S) and (R,R). These diastereomers have different physical properties, including different boiling points and volatilities, allowing them to be separated on a standard achiral GC capillary column (e.g., a polysiloxane-based phase). nih.gov The peak areas in the resulting chromatogram correspond directly to the ratio of enantiomers in the original sample. wiley.com

Table 2. Representative GC Method for Enantiomeric Analysis via Chiral Derivatization
ParameterCondition
Chiral Derivatizing Agent (CDA)(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride
GC ColumnDB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID
Carrier GasHelium
Oven Temperature Program150°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
DetectorFlame Ionization Detector (FID)
Expected Elution Order(R,R)-diastereomer followed by (R,S)-diastereomer

Applications of S 1 4 Morpholinophenyl Ethan 1 Amine in Asymmetric Catalysis and Advanced Organic Transformations

Utilization as a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Reactions

The structure of (S)-1-(4-Morpholinophenyl)ethan-1-amine, featuring a stereogenic center and a nitrogen atom, suggests its potential as a chiral ligand for transition metals. Chiral ligands are fundamental to asymmetric catalysis, where they coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of a reaction. However, specific studies detailing the synthesis of metal complexes with this compound and their subsequent use in catalysis have not been found.

Enantioselective Hydrogenation of Prochiral Substrates

Asymmetric hydrogenation is a key industrial process for producing enantiomerically pure compounds. Typically, chiral phosphine or amine ligands are used with metals like rhodium, ruthenium, or iridium to catalyze the addition of hydrogen across a double bond in a prochiral substrate, such as a ketone or olefin. While this is a common application for chiral amines, no specific research articles or data could be located that describe the use of this compound as a ligand in the enantioselective hydrogenation of any prochiral substrate.

Asymmetric C-C and C-Heteroatom Bond-Forming Reactions (e.g., Allylic Alkylation, Henry Reaction)

Asymmetric carbon-carbon and carbon-heteroatom bond-forming reactions are cornerstones of modern organic synthesis.

Asymmetric Allylic Alkylation: This reaction, often catalyzed by palladium complexes, involves the substitution of a leaving group on an allylic substrate by a nucleophile. The chirality of the ligand directs the nucleophilic attack to one of the two enantiotopic ends of the π-allyl intermediate.

Asymmetric Henry Reaction: This reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. Chiral metal-ligand complexes are often employed to control the stereochemistry of the newly formed stereocenters.

Despite the suitability of chiral amines to serve as ligands in these transformations, a search of the chemical literature did not yield any specific examples, reaction data, or mechanistic studies involving this compound or its derivatives in these contexts.

Ligand Design Principles and Structure-Catalytic Performance Correlations

The effectiveness of a chiral ligand is governed by its electronic and steric properties. Ligand design often focuses on creating a well-defined chiral pocket around the metal's active site to maximize stereochemical control. Structure-activity relationship (SAR) studies are crucial for optimizing ligand architecture to improve catalytic performance (e.g., yield and enantioselectivity). As there are no published catalytic applications for this compound, no specific ligand design principles or SAR studies pertaining to this molecule could be found.

Role as a Chiral Organocatalyst or Precursor for Organocatalytic Systems

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions. Chiral primary amines can catalyze reactions through the formation of chiral iminium ions or enamines. The morpholine (B109124) moiety within this compound could also influence its catalytic activity. However, no studies have been published that report the use of this compound itself as an organocatalyst or as a precursor to a more complex organocatalytic system.

Function as a Chiral Auxiliary in Stoichiometric Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereoselective formation of a new stereocenter. The auxiliary is later removed and can often be recovered. Chiral amines are frequently used for this purpose, for instance, by forming a chiral amide or imine. A literature review found no instances of this compound being employed as a chiral auxiliary in stoichiometric asymmetric synthesis.

Integration as a Chiral Building Block in the Synthesis of Complex Molecular Architectures

Chiral building blocks are enantiomerically pure compounds that are used as starting materials for the synthesis of more complex molecules, such as natural products or pharmaceuticals. Their chirality is incorporated into the final target molecule. While this compound is commercially available and fits the definition of a chiral building block, there are no specific examples in the scientific literature of its integration into the synthesis of complex molecular architectures. Research has been published on the synthesis of fluorinated analogues of similar structures for potential anti-bacterial applications, but not on the use of the parent compound as a synthetic building block for larger structures.

Role of S 1 4 Morpholinophenyl Ethan 1 Amine Analogues in Molecular Recognition and Mechanistic Biological Studies

Design and Synthesis of Derivatives for Academic Exploration of Structure-Activity Relationships (SAR)

The systematic design and synthesis of derivatives of (S)-1-(4-Morpholinophenyl)ethan-1-amine allow researchers to probe the structural requirements for biological activity. This process is essential for establishing a clear structure-activity relationship (SAR).

Stereochemistry is a critical determinant of a molecule's biological activity. The three-dimensional arrangement of atoms can significantly affect how a ligand interacts with its biological target. For chiral molecules like this compound, the specific stereoisomer often exhibits higher potency or a different pharmacological profile compared to its enantiomer or diastereomers.

Living systems are inherently chiral, and thus, biological targets such as enzymes and receptors are stereoselective. The (S)-configuration at the benzylic carbon of the ethanamine moiety is crucial for defining the spatial orientation of the substituents. This specific arrangement can lead to more favorable interactions with the target protein, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, resulting in enhanced binding affinity and efficacy. The differential activity between enantiomers underscores the importance of stereospecificity in drug design.

Modifications to the core structure of this compound provide valuable insights into its molecular recognition profile. Alterations can be made to the morpholine (B109124) ring, the phenyl ring, or the ethylamine (B1201723) side chain to assess their contribution to biological activity.

Ethylamine Chain Modifications: Alterations to the ethylamine side chain, such as N-alkylation or acylation, can impact the basicity of the amine and its ability to form ionic bonds or hydrogen bonds with the target.

Systematic variations of these substituents are typically performed to build a comprehensive SAR profile, which is often presented in tabular format to correlate structural changes with biological activity data, such as IC50 or Ki values.

Table 1: Illustrative SAR Data for Hypothetical Analogues of this compound

Compound IDR1 (on Phenyl Ring)R2 (on Amine)Biological Activity (IC50, µM)
1HH10.5
24-ClH5.2
34-OCH3H8.9
4HCH312.1
54-ClCH37.8

This table is for illustrative purposes to demonstrate how SAR data is typically presented and does not represent actual experimental data.

Mechanistic Investigations of Interactions with Biomolecular Targets (e.g., Enzyme Binding, Receptor Affinity)

Understanding the mechanism by which these analogues interact with their biological targets is fundamental for rational drug design. This involves identifying the specific binding sites and elucidating the key molecular interactions.

Analogues of this compound have been investigated as inhibitors of various enzymes, particularly kinases. The morpholine group is a common feature in many kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding site and can contribute to improved physicochemical properties.

Biochemical pathway analysis helps to understand the downstream effects of inhibiting a particular target. For instance, if an analogue inhibits a key kinase in a signaling pathway, researchers will study the phosphorylation status of downstream substrates to confirm the mechanism of action. The principles of inhibitor design often involve creating compounds that mimic the transition state of an enzymatic reaction or that bind with high affinity to the active site, blocking substrate access.

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), provide atomic-level details of how a ligand binds to its target protein. These methods can reveal the precise orientation of the inhibitor in the binding pocket and identify the specific amino acid residues involved in the interaction.

Molecular modeling and computational docking studies are also employed to predict binding modes and to rationalize observed SAR data. These computational approaches can guide the design of new analogues with improved affinity and selectivity. For example, a docking study might reveal a hydrophobic pocket that can be filled by adding a specific substituent to the phenyl ring of the this compound scaffold, leading to the synthesis of a more potent inhibitor.

Scaffold Exploration in Medicinal Chemistry Research for Novel Chemical Entities

The this compound core is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The versatility of this scaffold makes it an attractive starting point for the development of novel chemical entities for a wide range of therapeutic targets.

Medicinal chemists utilize this scaffold as a template and decorate it with various functional groups to create libraries of diverse compounds. These libraries can then be screened against different biological targets to identify new hits. The inherent drug-like properties of the morpholine and phenylamine moieties, combined with the stereochemical definition of the chiral center, provide a solid foundation for the discovery of new therapeutic agents. The morpholine ring, in particular, is frequently used to improve the pharmacokinetic properties of drug candidates.

Theoretical and Computational Chemistry Studies of S 1 4 Morpholinophenyl Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. These methods provide insights into orbital energies, charge distributions, and molecular properties that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecules due to its favorable balance of accuracy and computational cost. For a molecule like (S)-1-(4-Morpholinophenyl)ethan-1-amine, DFT studies would typically be employed to determine its optimized geometry, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential (MEP).

Research findings from DFT calculations on structurally related morpholine-containing aromatic compounds can provide a model for the expected electronic characteristics of this compound. For instance, the nitrogen and oxygen atoms of the morpholine (B109124) ring are expected to be regions of high electron density, influencing the molecule's intermolecular interactions. The HOMO-LUMO energy gap is a crucial parameter for predicting chemical reactivity; a smaller gap suggests higher reactivity.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a DFT study on this compound.

ParameterValue (illustrative)Significance
HOMO Energy-5.8 eVHighest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy-0.9 eVLowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap4.9 eVIndicates chemical reactivity and electronic stability.
Dipole Moment2.5 DMeasures the overall polarity of the molecule.

Ab Initio Methods and Semi-Empirical Calculations

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, offering high accuracy, though typically at a greater computational expense than DFT. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) could be used to obtain highly accurate energies and properties for this compound. These methods are particularly useful for benchmarking results from less computationally intensive methods.

Semi-empirical calculations, such as AM1 or PM3, utilize parameters derived from experimental data to simplify the calculations. While faster than DFT and ab initio methods, they are generally less accurate. They can be very useful for preliminary studies on large systems or for exploring potential energy surfaces before employing more rigorous methods.

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) methods, using force fields, are well-suited for exploring the conformational space of larger molecules. A systematic conformational search would identify various low-energy conformers. Following this, molecular dynamics (MD) simulations could be performed to study the dynamic behavior of the molecule over time, providing insights into its flexibility and how it might interact with a biological target. The simulations would reveal the most stable conformations and the energy barriers between them.

Solvation Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, which represent the solvent as a continuous medium. For this compound, studying its conformation in both nonpolar and polar (e.g., water) solvents would be crucial to understanding its behavior in different chemical and biological environments.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR, CD)

Computational methods are invaluable for predicting and interpreting spectroscopic data, aiding in the structural confirmation of synthesized compounds.

Theoretical calculations can predict the vibrational frequencies corresponding to the infrared (IR) spectrum. By comparing the computed spectrum with the experimental one, each vibrational band can be assigned to specific molecular motions, such as C-H stretches, N-H bends, or C-O-C stretches of the morpholine ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. DFT methods are commonly used for this purpose and can achieve high accuracy, aiding in the assignment of complex experimental NMR spectra.

For a chiral molecule such as this compound, Circular Dichroism (CD) spectroscopy is a key technique for confirming its absolute stereochemistry. Time-dependent DFT (TD-DFT) calculations can simulate the CD spectrum. By comparing the predicted spectrum for the (S)-enantiomer with the experimental spectrum, the absolute configuration can be confidently assigned.

Below is an illustrative table of predicted vs. experimental spectroscopic data.

Spectroscopic DataPredicted Value (illustrative)Experimental Value (illustrative)
IR (cm⁻¹)
N-H Stretch33503355
C-O-C Stretch11151118
¹³C NMR (ppm)
C (ipso-phenyl)148.5148.2
C (chiral center)52.151.9
CD (nm)
Major Positive Cotton Effect225228
Major Negative Cotton Effect250252

Elucidation of Reaction Mechanisms Involving this compound as a Reactant or Catalyst

Theoretical and computational chemistry provides a powerful framework for understanding the detailed mechanisms of chemical reactions. For a chiral molecule like this compound, computational studies are essential for elucidating its role as either a reactant or a catalyst. These studies can map out the energetic landscape of a reaction, identifying the most likely pathways and the structures of key transient species. By employing methods such as Density Functional Theory (DFT), chemists can gain insights that are often difficult to obtain through experimental means alone.

While specific computational studies detailing the reaction mechanisms of this compound are not widely available in the public literature, this section will outline the principles and types of data that such studies would provide, using a hypothetical reaction for illustrative purposes.

Transition State Characterization

The transition state is a critical, high-energy configuration along the reaction coordinate that separates reactants from products. Its characterization is a cornerstone of mechanistic studies. For a reaction involving this compound, computational chemists would locate the transition state structure on the potential energy surface. This involves sophisticated algorithms that find the first-order saddle point corresponding to the energy maximum in the reaction direction and a minimum in all other directions.

The geometry of the transition state reveals crucial information about the reaction mechanism. For instance, it would show which bonds are being formed and which are being broken, along with their respective lengths and the angles between the interacting atoms. In a catalytic role, the transition state structure would demonstrate how this compound orients the substrates to favor the formation of one stereoisomer over another. A key feature of a computationally identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactants to products.

Below is a hypothetical data table illustrating the kind of structural parameters that would be determined for a transition state involving our subject compound.

Hypothetical Transition State Parameters for a Catalyzed Reaction
ParameterValueDescription
C-N Forming Bond Length (Å)2.05The distance between the carbon of the substrate and the nitrogen of the amine catalyst.
O-H Breaking Bond Length (Å)1.45The elongating bond of a hydroxyl group on the substrate.
N-H-O Angle (°)170.5The angle of the hydrogen bond interaction facilitating proton transfer.
Imaginary Frequency (cm⁻¹)-410.2iThe single imaginary frequency confirming the structure as a true transition state.

Reaction Pathway Energetics

Beyond the geometry of the transition state, computational studies provide a detailed energetic profile of the entire reaction pathway. This involves calculating the relative energies of all species involved: reactants, intermediates, transition states, and products. The difference in energy between the reactants and the transition state is the activation energy (ΔG‡), which is the primary determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.

The following interactive table presents hypothetical energetic data for a reaction catalyzed by this compound, illustrating the comparison between the pathways leading to two different enantiomeric products.

Hypothetical Reaction Pathway Energetics (in kcal/mol)
Reaction SpeciesPathway to Product SPathway to Product R
Reactants + Catalyst0.00.0
Pre-reaction Complex-4.5-4.2
Transition State (TS)+18.2+20.7
Post-reaction Complex-10.1-9.8
Products + Catalyst-7.6-7.6

In this hypothetical example, the activation energy for the pathway leading to the S product (18.2 kcal/mol) is lower than that for the R product (20.7 kcal/mol). This energy difference of 2.5 kcal/mol would result in a significant preference for the formation of the S enantiomer, demonstrating the stereodirecting influence of the chiral catalyst.

Advanced Analytical and Spectroscopic Characterization of S 1 4 Morpholinophenyl Ethan 1 Amine for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of (S)-1-(4-Morpholinophenyl)ethan-1-amine in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

1D (¹H, ¹³C) and 2D NMR Techniques

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most direct insight into the compound's structure.

¹H NMR Spectroscopy : The proton NMR spectrum displays signals corresponding to each unique proton environment. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets. The morpholine (B109124) ring protons often present as two multiplets due to the chair conformation, which makes the axial and equatorial protons chemically non-equivalent. echemi.comstackexchange.com The protons adjacent to the oxygen atom are deshielded and resonate at a lower field compared to those adjacent to the nitrogen atom. acdlabs.com The methine proton of the chiral center (-CH(NH₂)-) appears as a quartet, coupled to the neighboring methyl protons. The methyl group (-CH₃) protons resonate as a doublet, coupled to the methine proton, while the amine (-NH₂) protons typically appear as a broad singlet.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the different carbon environments. The para-substituted aromatic ring shows four distinct signals. The morpholine ring carbons adjacent to oxygen are observed at a lower field than those next to nitrogen. nih.gov The chiral methine carbon and the methyl carbon of the ethylamine (B1201723) side chain also give rise to characteristic signals.

Two-dimensional (2D) NMR techniques , such as COSY, HSQC, and HMBC, are employed to confirm the assignments made from 1D spectra.

COSY (Correlation Spectroscopy) establishes proton-proton coupling relationships, for instance, confirming the coupling between the methine and methyl protons of the ethylamine group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the morpholine ring, the phenyl ring, and the ethylamine side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
-CH(NH₂)~4.1 - 4.3Quartet (q)~50 - 55
-CH₃~1.4 - 1.6Doublet (d)~20 - 25
-NH₂~1.5 - 2.5Broad Singlet (br s)-
Aromatic C-H (ortho to ethylamine)~7.2 - 7.4Doublet (d)~127 - 129
Aromatic C-H (ortho to morpholine)~6.8 - 7.0Doublet (d)~115 - 117
Aromatic C (ipso, ethylamine)--~140 - 145
Aromatic C (ipso, morpholine)--~150 - 155
Morpholine -CH₂-N-~3.1 - 3.3Multiplet (m)~48 - 52
Morpholine -CH₂-O-~3.8 - 4.0Multiplet (m)~66 - 68

Dynamic NMR Studies for Conformational Exchange

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating time-dependent processes such as conformational changes. For this compound, two primary dynamic processes can be studied: the ring inversion of the morpholine moiety and the restricted rotation around the N-aryl bond.

The morpholine ring predominantly exists in a chair conformation. researchgate.net At room temperature, the chair-to-chair ring inversion can be fast on the NMR timescale, leading to averaged signals for the axial and equatorial protons. By lowering the temperature, this inversion process can be slowed down, resulting in the decoalescence of the broad multiplets into distinct signals for the axial and equatorial protons. Line-shape analysis of these temperature-dependent spectra allows for the determination of the activation energy (ΔG‡) for the ring inversion process. monmouth.edu

Furthermore, hindered rotation around the C(aryl)-N(morpholine) bond could potentially lead to atropisomerism, although this is less likely without bulky ortho substituents. DNMR could be used to study the energetics of this rotation. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. For this compound, the molecular formula is C₁₂H₁₈N₂O. HRMS analysis, typically using electrospray ionization (ESI), would show a protonated molecule [M+H]⁺. The high resolution of the instrument allows for the differentiation of compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for this compound

FormulaIonCalculated m/zObserved m/z (Hypothetical)
C₁₂H₁₈N₂O[M+H]⁺207.1492207.1495

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information. The fragmentation of this compound is expected to follow characteristic pathways for amines and ethers. libretexts.orgnih.gov

Key fragmentation pathways include:

Alpha-Cleavage: The most common fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For the ethylamine side chain, this results in the loss of a methyl radical (•CH₃) to form a stable iminium ion.

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the amine group can lead to the formation of a tropylium-like ion or a 4-morpholinophenyl cation.

Morpholine Ring Fragmentation: The morpholine ring can undergo cleavage, often initiated by the loss of small neutral molecules like ethylene (B1197577) oxide or ethene.

Table 3: Predicted MS/MS Fragmentation of [C₁₂H₁₈N₂O+H]⁺

Predicted m/zProposed Fragment Structure/LossFragmentation Pathway
192.1257[M+H - CH₃]⁺Alpha-cleavage at ethylamine side chain
163.1022[M+H - C₂H₅N]⁺ or [4-morpholinobenzoyl cation]Cleavage of the C-C bond of the ethylamine group
120.0811[C₈H₁₀N]⁺Benzylic cleavage with loss of morpholine
86.0651[C₄H₈NO]⁺Cleavage yielding the morpholine cation

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is particularly sensitive to polar bonds. For this compound, key diagnostic peaks include the N-H stretching vibrations of the primary amine group, which typically appear as two bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com The C-N stretching vibrations for both the aromatic and aliphatic amines, as well as the characteristic C-O-C asymmetric stretch of the ether group in the morpholine ring, will also be prominent. Aromatic C-H and C=C stretching bands are also expected. wpmucdn.com

Raman Spectroscopy : Raman spectroscopy is complementary to IR, being more sensitive to non-polar, symmetric bonds. It is particularly useful for identifying the vibrations of the aromatic ring and the C-C backbone. The symmetric breathing mode of the para-substituted phenyl ring often gives a strong Raman signal.

Table 4: Characteristic IR and Raman Vibrational Frequencies

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity (IR/Raman)
N-H StretchPrimary Amine (-NH₂)3300 - 3500 (two bands)Medium / Weak
C-H Stretch (Aromatic)Phenyl Ring3000 - 3100Medium / Strong
C-H Stretch (Aliphatic)-CH₃, -CH₂, -CH2850 - 3000Strong / Strong
N-H BendPrimary Amine (-NH₂)1580 - 1650Medium-Strong / Weak
C=C StretchAromatic Ring1450 - 1600Medium-Strong / Strong
C-N Stretch (Aromatic)Aryl-N1250 - 1340Strong / Medium
C-O-C Stretch (Asymmetric)Ether (Morpholine)1070 - 1150Strong / Weak
C-N Stretch (Aliphatic)Alkyl-N1020 - 1250Weak-Medium / Medium

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique in chemical research used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample of a compound. This process, often referred to as CHN analysis, serves as a crucial checkpoint for verifying the stoichiometric composition and purity of a newly synthesized or isolated substance like this compound. velp.cominfinitalab.comwisdomlib.org The principle of modern elemental analysis relies on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. azom.commeasurlabs.com This high-temperature combustion converts the constituent elements into simple gases: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are then reduced back to N₂. measurlabs.com These resulting gases are then separated and quantified using methods such as gas chromatography with a thermal conductivity detector. measurlabs.com

The experimentally determined percentages of each element are then compared against the theoretical values calculated from the compound's proposed molecular formula. For this compound, the molecular formula is C₁₂H₁₈N₂O. The theoretical elemental composition is calculated based on the atomic weights of carbon (≈12.011 u), hydrogen (≈1.008 u), nitrogen (≈14.007 u), and oxygen (≈15.999 u), and the compound's molecular weight (≈206.28 g/mol ).

A close correlation between the experimental and theoretical percentages, typically within a ±0.4% deviation, is widely accepted in chemical literature as confirmation of the compound's elemental composition and a strong indicator of its high purity. wikipedia.org This verification is essential in research applications to ensure that the material being studied is indeed the correct substance and is free from significant impurities that could affect the results of subsequent experiments. chemicalonline.comrobertson-microlit.com

The theoretical values for this compound are presented below for comparison against experimental findings.

Table 1: Theoretical vs. Experimental Elemental Composition of this compound

ElementTheoretical Mass %Experimental Mass %
Carbon (C)69.87%To be determined
Hydrogen (H)8.80%To be determined
Nitrogen (N)13.58%To be determined
Oxygen (O)7.75%To be determined

Future Research Perspectives and Emerging Academic Frontiers for S 1 4 Morpholinophenyl Ethan 1 Amine

Development of Novel Catalytic Systems Utilizing the (S)-1-(4-Morpholinophenyl)ethan-1-amine Motif

The chiral amine framework is a cornerstone of asymmetric catalysis, and this compound presents a promising scaffold for the development of novel catalytic systems. Amine ligands are crucial in transition metal catalysis as they can modulate the electronic properties of the metal center, influence the coordination environment, and thereby enhance catalytic activity and selectivity. chemscene.com The presence of both a chiral ethylamine (B1201723) group and a morpholine (B109124) ring offers multiple coordination sites and the potential for stereochemical control.

Future research could focus on the following areas:

Asymmetric Catalysis: The chiral center of this compound makes it an ideal candidate for a ligand in asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions. rsc.org The morpholine moiety, with its Lewis basic oxygen and nitrogen atoms, could play a crucial role in coordinating to metal centers or in stabilizing transition states through hydrogen bonding. nih.govnih.gov

Organocatalysis: The amine group can be utilized directly in organocatalysis, for instance, in enamine or iminium ion-mediated reactions. The morpholine substituent could influence the steric and electronic properties of the catalyst, potentially leading to improved enantioselectivity and diastereoselectivity in reactions such as Michael additions and aldol (B89426) reactions. nih.gov

Dual Catalysis: The distinct functionalities within the molecule could be exploited in dual catalytic systems. For example, the amine could act as an organocatalyst while the morpholine coordinates to a metal catalyst, enabling novel cooperative catalytic cycles.

Potential Catalytic Application Role of this compound Key Structural Features
Asymmetric HydrogenationChiral LigandChiral center, amine and morpholine coordination sites
Michael AdditionOrganocatalystPrimary amine for enamine formation, morpholine for steric/electronic tuning
Cooperative CatalysisDual-role Ligand/CatalystAmine for organocatalysis, morpholine for metal coordination

Exploration in Supramolecular Chemistry and Materials Science

The rigid phenyl ring coupled with the flexible morpholine group and the chiral amine makes this compound an intriguing building block for supramolecular chemistry and materials science.

Metal-Organic Frameworks (MOFs): The amine and morpholine groups can serve as excellent coordinating sites for metal ions, making this molecule a potential linker for the construction of novel chiral MOFs. bldpharm.comrsc.orgresearchgate.net Amine-functionalized MOFs are known for their enhanced gas sorption properties, particularly for CO2 capture, and potential applications in catalysis. rsc.orgresearchgate.net The chirality of the linker could impart enantioselective properties to the resulting MOF, making it suitable for chiral separations or asymmetric catalysis.

Supramolecular Gels: The combination of hydrogen bond donors (amine) and acceptors (morpholine oxygen and nitrogen) along with the aromatic ring suggests the potential for forming self-assembled supramolecular gels in appropriate solvents. These materials could have applications in areas such as controlled release and sensing.

Organic Materials for Electronics: The phenylethylamine backbone is a common feature in organic electronic materials. The morpholine group can influence the packing and intermolecular interactions of the molecules in the solid state, which could be explored for applications in organic light-emitting diodes (OLEDs) or other organic electronic devices. bldpharm.com

Material Type Potential Role of the Compound Relevant Molecular Properties
Metal-Organic Frameworks (MOFs)Chiral LinkerAmine and morpholine coordination sites, chirality
Supramolecular GelsGelatorHydrogen bonding capabilities, aromatic interactions
Organic ElectronicsComponent of Organic SemiconductorsAromatic core, potential for ordered packing

Integration into Flow Chemistry and Automated Synthesis Platforms

The development of efficient and sustainable chemical processes is a major focus of modern chemistry. Flow chemistry and automated synthesis offer significant advantages in this regard, and this compound could be a valuable target for and component of these technologies.

Continuous Flow Synthesis: The synthesis of chiral amines is an active area of research in flow chemistry. whiterose.ac.ukrsc.orgacs.orgacs.orgrsc.org Developing a continuous flow process for the synthesis of this compound would enable its efficient and scalable production. This could involve the use of immobilized enzymes or chiral catalysts in packed-bed reactors. whiterose.ac.ukacs.org

Automated Synthesis of Derivatives: An automated synthesis platform could be developed to rapidly generate a library of derivatives of this compound. biovanix.cominnovationnewsnetwork.comnus.edu.sgbohrium.com This would be invaluable for structure-activity relationship (SAR) studies in drug discovery and for optimizing its properties for various applications. Such platforms can integrate synthesis, purification, and analysis, significantly accelerating the research and development cycle. innovationnewsnetwork.combohrium.com

Advanced Computational Design and Optimization of Analogues

Computational chemistry provides powerful tools for the design and optimization of molecules with desired properties. These methods can be applied to explore the potential of this compound and to design novel analogues.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies could be employed to understand the relationship between the chemical structure of derivatives and their biological activity or catalytic performance. nih.govmdpi.comsemanticscholar.org This can help in identifying the key structural features that are important for a particular function and guide the design of more potent or selective compounds. nih.govpensoft.netresearchgate.net

Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking and molecular dynamics simulations can be used to predict the binding mode of analogues to a specific biological target. biomolther.orgbiomolther.orgnih.govkoreascience.krresearchgate.net This can aid in the rational design of compounds with improved affinity and selectivity.

De Novo Design: Advanced computational algorithms could be used for the de novo design of novel ligands or catalysts based on the this compound scaffold. These methods can explore a vast chemical space to identify promising new structures.

Computational Method Objective Potential Outcome
3D-QSARCorrelate structure with activity/propertyPredictive models to guide analogue design
Molecular DockingPredict binding to biological targetsIdentification of key interactions for rational design
Molecular DynamicsSimulate dynamic behavior of ligand-target complexesUnderstanding of binding stability and conformational changes

Potential in Chemogenomics and Chemical Biology Probes (Purely academic, non-clinical)

Chemical probes are essential tools for dissecting complex biological processes. frontiersin.org The unique structure of this compound makes it an attractive starting point for the development of such probes for academic research.

Scaffold for Probe Development: The molecule can be functionalized with reporter groups (e.g., fluorophores, biotin) or reactive moieties (e.g., photo-crosslinkers) to create chemical probes. frontiersin.org The primary amine provides a convenient handle for such modifications without significantly altering the core structure.

Fragment-Based Screening: The morpholinophenyl and chiral ethylamine fragments could be used in fragment-based screening campaigns to identify new protein targets.

Exploring Target Space: By creating a library of analogues, it may be possible to develop probes with high selectivity for specific protein families, such as kinases or GPCRs, where the morpholine moiety is a known privileged structure. nih.govresearchgate.netnih.govresearchgate.net This could open up new avenues for understanding the roles of these proteins in cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-1-(4-Morpholinophenyl)ethan-1-amine, and how do reaction conditions influence enantiomeric purity?

  • Answer: The synthesis typically involves a multi-step process starting with 4-morpholinophenyl precursors. Key steps include alkylation of the phenyl ring followed by enantioselective amination. Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography with chiral stationary phases, are critical to achieving high enantiomeric purity. Reaction temperature, solvent polarity, and catalyst selection (e.g., chiral Lewis acids) significantly impact stereochemical outcomes .

Q. How can researchers characterize the stereochemical configuration of this compound to ensure enantiomeric integrity?

  • Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is widely used for enantiomeric separation and quantification. X-ray crystallography of co-crystals with chiral resolving agents (e.g., tartaric acid derivatives) provides definitive stereochemical confirmation. Circular dichroism (CD) spectroscopy can also corroborate optical activity .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound in neurological targets?

  • Answer: Radioligand binding assays (e.g., for serotonin or dopamine receptors) and functional assays (e.g., cAMP modulation in transfected HEK293 cells) are standard. Enzyme-linked immunosorbent assays (ELISAs) can quantify downstream signaling molecules. Dose-response curves should be generated to determine EC₅₀/IC₅₀ values .

Advanced Research Questions

Q. How does the morpholino substituent in this compound influence its pharmacokinetic profile compared to halogenated analogs?

  • Answer: The morpholino group enhances water solubility due to its polar oxygen atom, improving bioavailability compared to halogenated analogs (e.g., fluoro or bromo derivatives). However, it may reduce blood-brain barrier penetration relative to lipophilic substituents. Comparative studies using logP measurements and in vivo pharmacokinetic models (e.g., rat plasma concentration-time curves) are recommended to validate these effects .

Q. What strategies can resolve contradictions in binding affinity data across different studies for this compound?

  • Answer: Standardize assay conditions (e.g., buffer pH, temperature) and validate compound purity via NMR and mass spectrometry. Use orthogonal binding assays (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm results. Meta-analyses of published data, accounting for variables like cell line heterogeneity or radioligand batch differences, can identify systemic biases .

Q. How can computational modeling predict the interaction of this compound with G-protein-coupled receptors (GPCRs)?

  • Answer: Molecular docking (e.g., AutoDock Vina) with GPCR homology models identifies potential binding poses. Molecular dynamics (MD) simulations (e.g., GROMACS) over 100+ ns trajectories assess stability of ligand-receptor complexes. Free energy perturbation (FEP) calculations quantify binding affinity differences between enantiomers or analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.